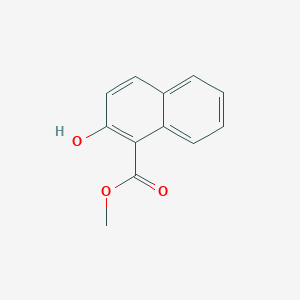

Methyl 2-hydroxy-1-naphthoate

Descripción general

Descripción

Methyl 2-hydroxy-1-naphthoate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a methoxycarbonyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-1-naphthoate can be synthesized through the esterification of 2-hydroxy-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-Hydroxy-1-naphthoic acid+MethanolH2SO4Methyl 2-hydroxy-1-naphthoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-hydroxy-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.

Major Products

Oxidation: 2-Keto-1-naphthoate or 2-carboxy-1-naphthoate.

Reduction: 2-Hydroxy-1-naphthylmethanol.

Substitution: Various substituted naphthoates depending on the substituent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-hydroxy-1-naphthoate is primarily recognized for its potential anti-inflammatory properties. Research indicates that derivatives of naphthoic acid, including this compound, can inhibit inflammatory responses in macrophages. For instance, a study demonstrated that methyl-1-hydroxy-2-naphthoate effectively suppressed lipopolysaccharide-induced inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines such as interleukin-6 and interleukin-1β .

Case Study: Inhibition of Inflammatory Responses

- Objective : To evaluate the anti-inflammatory effects of methyl derivatives on macrophages.

- Methods : The study utilized ELISA and Western blotting techniques to assess the release of nitric oxide and cytokines.

- Results : Significant inhibition of nitric oxide and cytokine release was observed, indicating a potential therapeutic application in treating inflammatory diseases.

Material Science Applications

In materials science, this compound is explored for its role in synthesizing novel polymeric materials. Its ability to act as a monomer in polymerization reactions can lead to the development of materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

- Objective : To investigate the use of this compound in creating thermally stable polymers.

- Methods : Polymerization reactions were conducted using various catalysts.

- Results : The resulting polymers exhibited improved thermal resistance compared to conventional materials, suggesting applications in high-temperature environments.

Biochemical Applications

This compound is also utilized in biochemical assays due to its fluorescent properties. It can serve as a fluorescent probe for detecting specific biomolecules or cellular processes.

Case Study: Fluorescent Probes

- Objective : To develop a fluorescent assay for detecting cellular oxidative stress.

- Methods : The compound was incorporated into cellular assays to monitor reactive oxygen species levels.

- Results : Enhanced fluorescence correlated with increased oxidative stress levels, demonstrating its utility as a biochemical tool.

Data Summary

Mecanismo De Acción

The biological activity of methyl 2-hydroxy-1-naphthoate is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound exerts its effects by modulating signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Comparación Con Compuestos Similares

Methyl 2-hydroxy-1-naphthoate can be compared with other naphthalene derivatives such as:

- Methyl 1-hydroxy-2-naphthoate

- Methyl 2-naphthoate

- Methyl 3-hydroxy-2-naphthoate

Uniqueness

This compound is unique due to the specific positioning of the hydroxyl and methoxycarbonyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications.

Actividad Biológica

Methyl 2-hydroxy-1-naphthoate (MHN) is a naphthol derivative that has garnered attention in recent years due to its diverse biological activities. This article explores the compound's anti-inflammatory, antimicrobial, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a hydroxyl and a methoxy group. The molecular formula is , and its CAS number is 947-65-9. This compound is soluble in organic solvents and exhibits moderate polarity due to the presence of the hydroxyl group.

1. Anti-inflammatory Effects

Research indicates that MHN exhibits significant anti-inflammatory properties. A study demonstrated that MHN inhibits the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages. The compound also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory processes .

Mechanism of Action:

- Inhibition of NF-κB Pathway: MHN suppresses NF-κB activation, leading to decreased transcriptional activity of inflammatory genes.

- MAPK Pathway Modulation: It also affects mitogen-activated protein kinases (MAPKs), reducing their activation in response to inflammatory stimuli .

2. Antimicrobial Activity

MHN has shown promising antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study:

A comparative analysis of MHN with traditional antibiotics revealed that it possesses a unique mechanism of action, potentially reducing resistance development seen with conventional antibiotics.

3. Anticancer Potential

The anticancer properties of MHN are being explored, particularly in relation to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that MHN may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis pathways.

Research Findings:

- In vitro studies have indicated that MHN can induce cell cycle arrest and promote apoptosis in various cancer cell lines, although further research is necessary to fully elucidate these mechanisms.

Data Summary

Propiedades

IUPAC Name |

methyl 2-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEENMPKUUNPLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344651 | |

| Record name | Methyl 2-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-65-9 | |

| Record name | Methyl 2-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Methyl 2-hydroxy-1-naphthoate be used as a starting material for synthesizing other compounds?

A: Yes, this compound serves as a valuable starting material in organic synthesis. Research demonstrates its utility in synthesizing a range of 2-amino- and 2-alkylamino-1,2,3,4-tetrahydro-1-naphthalenols, particularly those featuring a 5-hydroxymethyl group []. This highlights its versatility in constructing molecules with potential biological activity.

Q2: What are the potential applications of 1-isopropyl-2-naphthol derived from this compound?

A: 1-Isopropyl-2-naphthol, derived from this compound, exhibits a high propensity for oxygen absorption, rapidly converting to 1,2-dihydro-1-hydroxy-1-isopropyl-2-keto-naphthalene in air []. This autoxidation process is particularly interesting as it potentially mimics a key step in the biosynthesis of totarol, a naturally occurring diterpene with biological activity. This suggests that 1-isopropyl-2-naphthol could be a valuable intermediate in synthesizing totarol and its analogs, opening avenues for exploring their potential medicinal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.